butyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 4-[1-METHYL-4-(4-METHYLPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
The synthesis of BUTYL 4-[1-METHYL-4-(4-METHYLPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific steps and conditions can vary, but generally include the preparation of intermediate compounds followed by coupling and esterification reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common reagents include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BUTYL 4-[1-METHYL-4-(4-METHYLPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antiviral, anticancer, and anti-inflammatory properties.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and potential biological activity.
Mechanism of Action
The mechanism of action of BUTYL 4-[1-METHYL-4-(4-METHYLPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context, but it often involves the disruption of key biochemical processes .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives and benzoate esters. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:
Indole Derivatives: These compounds also have a fused ring system and are known for their diverse biological activities.
Benzimidazole Derivatives: These compounds are structurally similar and have applications in medicinal chemistry.
BUTYL 4-[1-METHYL-4-(4-METHYLPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C25H27N3O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
butyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate |
InChI |
InChI=1S/C25H27N3O4/c1-4-5-14-32-24(30)18-10-12-19(13-11-18)28-15-20-21(23(28)29)22(26-25(31)27(20)3)17-8-6-16(2)7-9-17/h6-13,22H,4-5,14-15H2,1-3H3,(H,26,31) |
InChI Key |
BSGQLVMAHJNIOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2CC3=C(C2=O)C(NC(=O)N3C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.